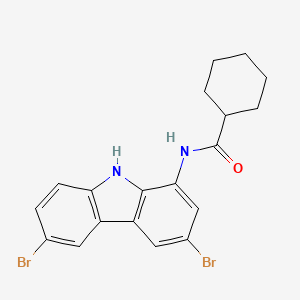
N-(3,6-dibromo-9H-carbazol-1-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,6-dibromo-9H-carbazol-1-yl)cyclohexanecarboxamide: is a synthetic organic compound with the molecular formula C19H18Br2N2O It is a derivative of carbazole, a heterocyclic aromatic compound, and features bromine atoms at the 3 and 6 positions of the carbazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,6-dibromo-9H-carbazol-1-yl)cyclohexanecarboxamide typically involves the bromination of carbazole followed by the introduction of the cyclohexanecarboxamide group. One common method includes:
Bromination of Carbazole: Carbazole is reacted with bromine in the presence of a suitable solvent, such as acetic acid, to introduce bromine atoms at the 3 and 6 positions.
Formation of Cyclohexanecarboxamide: The brominated carbazole is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination and the formation of less substituted carbazole derivatives.
Substitution: The bromine atoms in the compound make it amenable to nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized carbazole derivatives.
Reduction: Debrominated carbazole derivatives.
Substitution: Substituted carbazole derivatives with various functional groups replacing the bromine atoms.
Scientific Research Applications
Chemistry: N-(3,6-dibromo-9H-carbazol-1-yl)cyclohexanecarboxamide is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its unique structure allows for the formation of stable, high-performance materials.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry: The compound is used in the development of specialty polymers and coatings. Its brominated structure provides flame-retardant properties, making it useful in the production of fire-resistant materials.
Mechanism of Action
The mechanism of action of N-(3,6-dibromo-9H-carbazol-1-yl)cyclohexanecarboxamide depends on its application. In materials science, its effects are primarily physical, contributing to the stability and performance of the materials it is incorporated into. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
3,6-dibromo-9H-carbazole: A simpler brominated carbazole derivative without the cyclohexanecarboxamide group.
N-(4-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropoxy)phenyl)acetamide: A structurally related compound with additional functional groups.
Uniqueness: N-(3,6-dibromo-9H-carbazol-1-yl)cyclohexanecarboxamide is unique due to the presence of both bromine atoms and the cyclohexanecarboxamide group. This combination imparts specific physical and chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
N-(3,6-dibromo-9H-carbazol-1-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Br2N2O/c20-12-6-7-16-14(8-12)15-9-13(21)10-17(18(15)22-16)23-19(24)11-4-2-1-3-5-11/h6-11,22H,1-5H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKOIKBXEJUMPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC(=CC3=C2NC4=C3C=C(C=C4)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














